

Elevated 2-Oxoadipic Acid: A Comparative Analysis Across Pathological States

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Compound of Interest		
Compound Name:	2-Oxoadipic acid	
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This guide provides a comparative analysis of **2-oxoadipic acid** levels in various diseases, offering valuable insights for researchers, scientists, and drug development professionals. The information presented summarizes the current state of knowledge on the association of this metabolite with human health, supported by experimental data and detailed methodologies.

Quantitative Comparison of 2-Oxoadipic Acid Levels

2-oxoadipic acid is an intermediate in the metabolism of the essential amino acids lysine and tryptophan.[1] Under normal physiological conditions, **2-oxoadipic acid** is typically not detected in urine.[2] However, significantly elevated levels are a hallmark of the rare metabolic disorder, 2-aminoadipic **2-oxoadipic acid**uria.

Below is a summary of reported **2-oxoadipic acid** concentrations in urine for healthy individuals and patients with 2-aminoadipic **2-oxoadipic acid**uria.



Condition	Analyte	Matrix	Concentration (mmol/mol creatinine)	Reference
Healthy Controls	2-Oxoadipic Acid	Urine	Usually not detected	[2]
2-Aminoadipic 2- Oxoadipic Aciduria	2-Oxoadipic Acid	Urine	10 - 120	[2]
520 - 970	[2]			

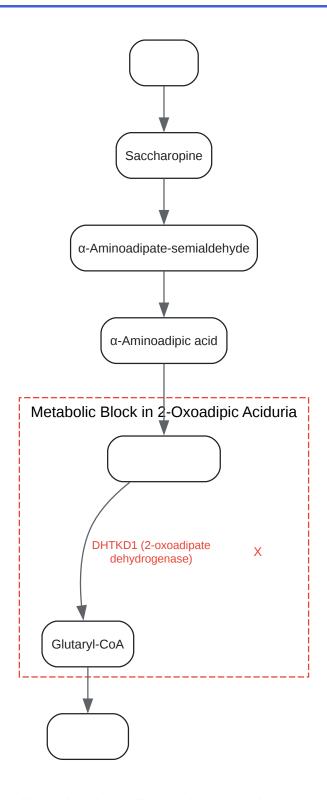
Note: The wide range of concentrations in 2-aminoadipic **2-oxoadipic acid**uria patients reflects the variability in the severity of the metabolic defect.

While the related metabolite, 2-aminoadipic acid, has been investigated as a potential biomarker for conditions such as diabetes mellitus, neurodegenerative diseases, and liver and kidney diseases, there is a notable lack of quantitative data on **2-oxoadipic acid** levels in these more common disorders.[3][4] Further research is required to ascertain whether subtle changes in **2-oxoadipic acid** concentrations are associated with these conditions.

Signaling Pathway and Experimental Workflow

The primary cause of elevated **2-oxoadipic acid** is a deficiency in the enzyme 2-oxoadipate dehydrogenase, which is a critical step in the lysine degradation pathway. This enzyme is encoded by the DHTKD1 gene.[5][6] Mutations in this gene lead to the accumulation of **2-oxoadipic acid** and its precursor, 2-aminoadipic acid.





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Caption: The lysine degradation pathway highlighting the metabolic block in **2-oxoadipic acid**uria.



The quantification of **2-oxoadipic acid** in biological samples is typically performed using gas chromatography-mass spectrometry (GC-MS). The following diagram illustrates a general workflow for this analysis.



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Caption: A generalized workflow for the analysis of urinary **2-oxoadipic acid** by GC-MS.

Experimental Protocols Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary 2-Oxoadipic Acid

This protocol provides a detailed methodology for the quantitative analysis of **2-oxoadipic acid** in urine samples.

- 1. Sample Preparation (Extraction)
- To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled version of 2-oxoadipic acid or a structurally similar organic acid not present in urine).
- Acidify the sample to a pH of approximately 1-2 with hydrochloric acid.
- Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing for 1 minute, and centrifuging to separate the phases.
- Carefully transfer the upper organic layer to a clean tube.
- Repeat the extraction process twice more, pooling the organic layers.
- Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at room temperature.
- 2. Derivatization



- To the dried extract, add 50 μL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 μL of pyridine.[7]
- Cap the vial tightly and heat at 60-70°C for 30-60 minutes to form the trimethylsilyl (TMS) derivatives.[8]
- After cooling to room temperature, the sample is ready for GC-MS analysis.
- 3. GC-MS Analysis
- Gas Chromatograph: Use a GC system equipped with a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).
- Injection: Inject 1-2 μL of the derivatized sample into the GC inlet.
- Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 70°C), holds for a few minutes, and then ramps up to a final temperature of around 300°C.
- Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode. Data
 can be acquired in full scan mode to identify all detectable compounds or in selected ion
 monitoring (SIM) mode for targeted quantification of 2-oxoadipic acid and the internal
 standard.
- Identification: The TMS derivative of **2-oxoadipic acid** is identified based on its specific retention time and mass spectrum.
- Quantification: The concentration of 2-oxoadipic acid is determined by comparing the peak
 area of its characteristic ions to the peak area of the internal standard's ions, using a
 calibration curve prepared with known concentrations of 2-oxoadipic acid.

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